molecular formula C19H37ClO3 B12844580 1-Chloro-3,3-dihydroxynonadecan-4-one

1-Chloro-3,3-dihydroxynonadecan-4-one

Cat. No.: B12844580
M. Wt: 348.9 g/mol
InChI Key: GUHVXHWGWPBNAD-UHFFFAOYSA-N
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Description

1-Chloro-3,3-dihydroxynonadecan-4-one is a chlorinated ketone derivative with a 19-carbon backbone, featuring hydroxyl groups at positions 3 and 3, and a ketone at position 2.

Properties

Molecular Formula

C19H37ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

1-chloro-3,3-dihydroxynonadecan-4-one

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19(22,23)16-17-20/h22-23H,2-17H2,1H3

InChI Key

GUHVXHWGWPBNAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dihydroxynonadecan-4-one typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by hydroxylation and oxidation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and hydroxylation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3-dihydroxynonadecan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-3,3-dihydroxynonadecan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3,3-dihydroxynonadecan-4-one exerts its effects involves interactions with specific molecular targets. The chlorine atom and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.

Comparison with Similar Compounds

1-Chloro-3,3-dihydroxyheptadecan-4-one

  • Structural Differences : Shorter carbon chain (C17 vs. C19) but identical functional groups.
  • Synthesis : Prepared via analogous halogenation and oxidation steps; purified using column chromatography .
  • Key Distinction : Reduced hydrophobicity compared to the C19 analog due to shorter chain length.

1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

  • Structural Differences : Bicyclic framework with methyl groups and a hydroxyl substituent; lacks ketone and long alkyl chain.
  • Reactivity : Undergoes rearrangement in DMF with sodium hydride, highlighting sensitivity to steric strain in bicyclic systems .
  • Applications : Intermediate in synthesizing ketones (e.g., 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one via PCC oxidation) .
  • Key Distinction : Rigid bicyclic structure contrasts sharply with the linear, flexible C19 compound.

4-Chloro-1,3-dioxolan-2-one

  • Physicochemical Properties : Lower molecular weight (122.5 g/mol) and higher polarity due to the carbonate group .
  • Key Distinction : Enhanced electrophilicity from the carbonate ring, unlike the ketone-dominated reactivity of the C19 compound.

1-Chloro-3,3,3-trifluoroacetone

  • Structural Differences : Short-chain trifluoromethyl ketone (C3H2ClF3O); lacks hydroxyl groups.
  • Electronic Effects : Strong electron-withdrawing trifluoromethyl group increases stability and alters reactivity compared to hydroxyl-containing analogs .
  • Key Distinction : Fluorine substituents enhance metabolic stability, a trait absent in the hydroxyl-rich C19 compound.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Bioactivity
1-Chloro-3,3-dihydroxynonadecan-4-one C19H35ClO3 ~346.9 (estimated) Chloro, dihydroxy, ketone Unknown (potential cytotoxicity)
1-Chloro-3,3-dihydroxyheptadecan-4-one C17H31ClO3 318.9 Chloro, dihydroxy, ketone Not reported
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ol C9H15ClO 174.7 Chloro, hydroxyl, bicyclic Rearrangement in basic conditions
4-Chloro-1,3-dioxolan-2-one C3H3ClO3 122.5 Chloro, cyclic carbonate High electrophilicity
1-Chloro-3,3,3-trifluoroacetone C3H2ClF3O 158.5 Chloro, trifluoromethyl Enhanced metabolic stability

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